N3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine
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Overview
Description
N3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is an organic compound characterized by its unique structure, which includes a cyclopropyl group, an isopropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and isopropyl groups. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring. Subsequently, the cyclopropyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
N3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and isopropyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
N3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine: can be compared with other pyrazole derivatives such as:
Uniqueness: The presence of both cyclopropyl and isopropyl groups in this compound distinguishes it from other similar compounds. These groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-N-cyclopropyl-1-propan-2-ylpyrazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-6(2)13-5-8(10)9(12-13)11-7-3-4-7/h5-7H,3-4,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWPZQBPYNCQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NC2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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